Unique O4′-endo/anti Sugar Conformation vs. GMP and AMP
In Plasmodium falciparum guanylate kinase (PfGK) assays, dGMP exhibits a 22-fold lower catalytic efficiency (kcat/Km) compared to the native substrate GMP. Furthermore, dGMP functions as a competitive inhibitor of GMP phosphorylation with a Ki value of 0.148 mM, and as a mixed-type inhibitor with respect to ATP (Ki = 0.4 mM) [1]. In a separate enzyme system, recombinant Brugia malayi guanylate kinase (BmGK) utilizes both GMP and dGMP with Km values of 30 μM and 38 μM, respectively, confirming that dGMP consistently shows a modestly reduced binding affinity across species [2].
| Evidence Dimension | Catalytic efficiency (kcat/Km) and inhibitory constant (Ki) |
|---|---|
| Target Compound Data | dGMP: kcat/Km = 22-fold lower than GMP; Ki for GMP = 0.148 mM; Ki for ATP = 0.4 mM |
| Comparator Or Baseline | GMP: kcat/Km baseline reference |
| Quantified Difference | 22-fold lower catalytic efficiency; competitive inhibition Ki = 0.148 mM |
| Conditions | Recombinant Plasmodium falciparum guanylate kinase; pH 7.5; 37°C |
Why This Matters
Procurement of dGMP disodium rather than GMP is required for accurate kinetic characterization of guanylate kinases; the 22-fold efficiency difference and competitive inhibition mean that GMP cannot serve as a surrogate substrate for dGMP-dependent assays.
- [1] Kandeel, M., et al. Molecular cloning, expression, characterization and mutation of Plasmodium falciparum guanylate kinase. Molecular and Cellular Biochemistry. 2008;315(1-2):129-138. PMID: 18247146. View Source
- [2] Sapra, K., et al. Purification and characterization of guanylate kinase, a nucleoside monophosphate kinase of Brugia malayi. Parasitology Research. 2014;113(8):2899-2909. View Source
